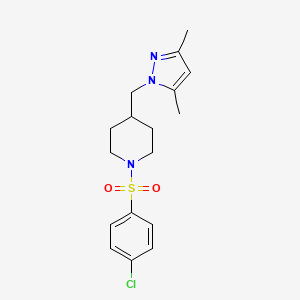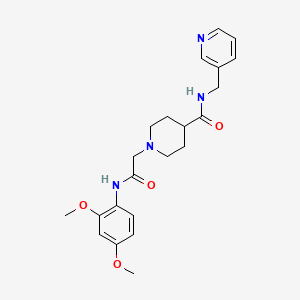![molecular formula C19H11F5OS B2840749 1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone CAS No. 882749-22-6](/img/structure/B2840749.png)
1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone, also known as NPF, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. NPF is a synthetic compound that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers investigating various biological processes.
Aplicaciones Científicas De Investigación
Environmental Monitoring and Human Exposure
Research on volatile organic compounds (VOCs) and polyfluoroalkyl substances (PFAS) indicates a significant interest in understanding the impact of such chemicals on human health and the environment. Studies have identified various VOCs and PFAS in the exhaled breath of patients with cystic fibrosis, in the U.S. population through the National Health and Nutrition Examination Survey, and in the indoor and outdoor air, highlighting the importance of monitoring chemical exposure and its potential health implications (Barker et al., 2006); (Calafat et al., 2007).
Occupational Health and Safety
The determination of naphthalene metabolites in urine has been used as a biomarker for occupational exposure to polycyclic aromatic hydrocarbons (PAHs), underscoring the compound's relevance in industrial hygiene and worker safety. This research is essential for developing guidelines and preventive measures to protect workers from potentially hazardous exposures (Sobus et al., 2008).
Development of Analytical Methods
Studies on the analytical determination of PAHs and PFAS in biological and environmental samples highlight the ongoing development of sensitive, reliable analytical techniques for detecting and quantifying chemical substances. These methods are crucial for environmental monitoring, food safety, and occupational health studies, providing the necessary tools for researchers to assess exposure levels and study the toxicological effects of various compounds (Waidyanatha et al., 2003).
Environmental and Health Impact Studies
The research on PFAS, including studies on their occurrence in human milk and their potential health effects, such as on cholesterol levels and attention deficit/hyperactivity disorder (ADHD), reflects a broader interest in understanding the environmental and health impacts of persistent organic pollutants. These studies contribute to our knowledge of the bioaccumulation and toxicological profiles of these substances, informing public health policies and risk assessments (Awad et al., 2020); (Nelson et al., 2009).
Propiedades
IUPAC Name |
1-naphthalen-2-yl-3-(2,3,4,5,6-pentafluorophenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F5OS/c20-14-15(21)17(23)19(18(24)16(14)22)26-8-7-13(25)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIGXWBVEGBFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCSC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-oxo-2-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2840668.png)

![N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2840673.png)
![N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2840674.png)




![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840681.png)

![4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2840683.png)

![Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2840687.png)